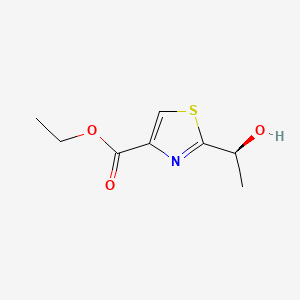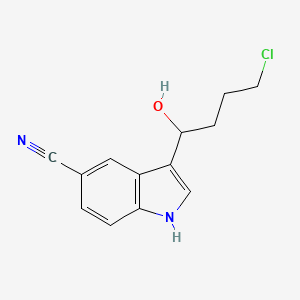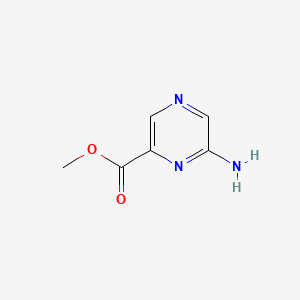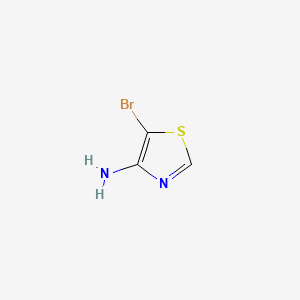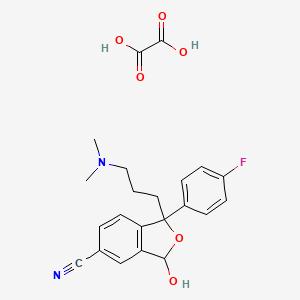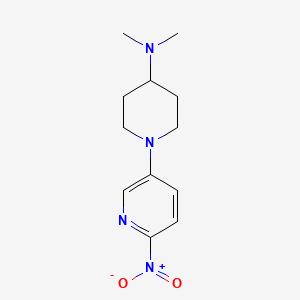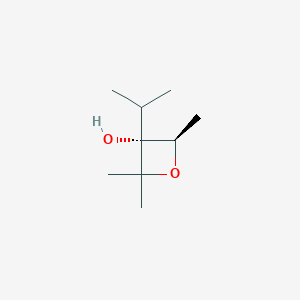![molecular formula C20H18N2O3S B569893 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide CAS No. 147169-63-9](/img/new.no-structure.jpg)
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide is a chemical compound with the molecular formula C20H18N2O3S and a molecular weight of 366.43352 g/mol . It is known for its role as an impurity in Tamoxifen, a selective estrogen response modifier (SERM), protein kinase C inhibitor, and anti-angiogenetic factor .
Preparation Methods
The preparation of 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide involves synthetic routes that typically include the reaction of 4-methylbenzenesulfonyl chloride with 2-[(4-hydroxyphenyl)phenylmethylene]hydrazine under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform, dichloromethane (DCM), and ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a research tool in studying the biological effects of Tamoxifen and related compounds.
Medicine: Its role as an impurity in Tamoxifen makes it relevant in pharmaceutical research, particularly in the study of selective estrogen response modifiers.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide involves its interaction with molecular targets such as protein kinase C. It acts as an inhibitor, affecting various signaling pathways involved in cell growth and angiogenesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide can be compared with similar compounds such as:
1,2-Bis(p-tolylsulfonyl)hydrazine:
The uniqueness of this compound lies in its specific role as an impurity in Tamoxifen and its applications in research and industry.
Properties
CAS No. |
147169-63-9 |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.435 |
IUPAC Name |
4-methyl-N/'-[(4-oxocyclohexa-2,5-dien-1-ylidene)-phenylmethyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-13-19(14-8-15)26(24,25)22-21-20(16-5-3-2-4-6-16)17-9-11-18(23)12-10-17/h2-14,21-22H,1H3 |
InChI Key |
GVXARIOHCWMOJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Synonyms |
4-Methylbenzenesulfonic Acid [(4-Hydroxyphenyl)phenylmethylene]hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



